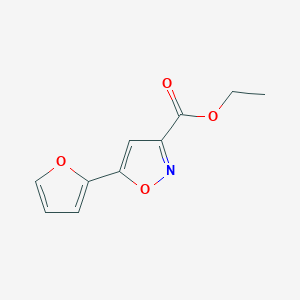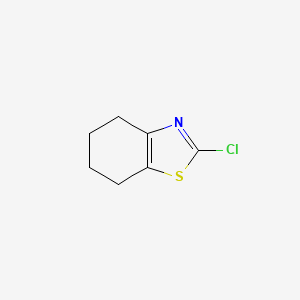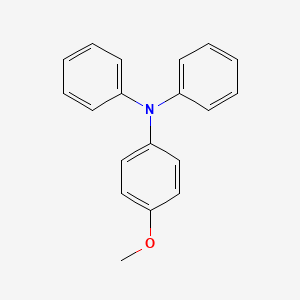
Disodium L-glutamate
概要
説明
Disodium L-glutamate, also known as DSG, is a sodium salt of glutamic acid . It is used as a flavoring agent to impart umami flavor . It can be produced by neutralizing glutamic acid with two molar equivalents of sodium hydroxide (NaOH) .
Synthesis Analysis
The synthesis of this compound involves the neutralization of glutamic acid with two molar equivalents of sodium hydroxide .Molecular Structure Analysis
This compound has a molecular formula of C5H7NNa2O4 . Its average mass is 191.093 Da and its monoisotopic mass is 191.017044 Da .Chemical Reactions Analysis
This compound is a sodium salt of glutamic acid . It is formed by the reaction of glutamic acid with sodium hydroxide .Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is practically odorless . It has a molar mass of 191.09 g/mol . It is soluble in water (73.9 g/100 mL at 25 °C) and sparingly soluble in alcohol . Its boiling point is 225 °C (437 °F; 498 K), at which point it decomposes .科学的研究の応用
1. Impact on Insulin Secretion and Glucose Tolerance
Research demonstrates that oral (L)-glutamate, like monosodium (L)-glutamate, can enhance glucose-induced insulin secretion in healthy individuals without affecting glucose tolerance. This suggests potential implications in managing insulin response in humans (Chevassus et al., 2002).
2. Genotoxic Effects
A study has shown that monosodium glutamate (MSG), which contains the same L-glutamate component as disodium L-glutamate, can cause genotoxic effects on human peripheral blood lymphocytes, raising concerns about its genetic safety (Ataseven et al., 2016).
3. Neurotransmitter Functions
Glutamate plays a significant role in brain functions, including synapse formation, memory, cognition, and cellular metabolism. Studies have noted that excessive ingestion of glutamate-rich substances like MSG can lead to neurotoxicity, indicating a need for careful management of glutamate levels in food (Hajihasani et al., 2020).
4. Biosensors and Clinical Applications
Glutamate biosensors, developed for detecting glutamate levels, have implications in understanding various neurological and psychiatric disorders. These sensors are used in clinical medicine for monitoring glutamate in the brain, contributing to medical knowledge on neurotransmitter systems (Okon & Ronkainen, 2017).
5. Enhancing Salty Taste in Food
Glutamate has been studied for its ability to enhance the salty taste in foods, particularly in reduced sodium products. This has practical applications in developing low-sodium food items while maintaining flavor (Rocha et al., 2020).
6. Agricultural Applications
Glutamate has been used in agricultural settings, such as enhancing the effectiveness of Bacillus thuringiensis against certain pests. This demonstrates its potential as an additive in pest control strategies (Pszczolkowski et al., 2004).
作用機序
Glutamate, the base molecule of Disodium L-glutamate, is the most abundant excitatory neurotransmitter in the vertebrate nervous system . It is used by every major excitatory function in the vertebrate brain, accounting in total for well over 90% of the synaptic connections in the human brain . The sodium salt of glutamic acid, or monosodium glutamate (MSG), has two effects in foods: one is to induce a unique taste called umami, which is one of the five basic tastes, and the other is to make food palatable .
Safety and Hazards
Excessive amounts of glutamate or its congeners can be highly toxic to neurons and may contribute to neuron damage/death in stroke, epilepsy, and neurodegenerative diseases . The decreased supply of oxygen (hypoxia) in stroke has been shown to result in excess glutamate release . EFSA has established a safe intake level for glutamic acid and glutamates used as food additives after re-evaluating their safety .
将来の方向性
There are ongoing studies on the hydration and dynamics of L-glutamate ion in aqueous solution . The behavior of these molecules is directly related to the aversion to water of the nonpolar groups, whereas the polar moieties tend to be highly hydrated . Their surfactant properties are therefore essentially based on the balance between the hydrophilic and hydrophobic parts of the molecule, called HLB (Hydrophile-Lipophile Balance) .
特性
IUPAC Name |
disodium;2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEDJBXQKAGXNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NNa2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68187-32-6 | |
| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)



